molecular formula C6H10N4O2 B2879770 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid CAS No. 1547646-28-5

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid

Cat. No.: B2879770
CAS No.: 1547646-28-5
M. Wt: 170.172
InChI Key: MKXPRLZWGWNEAZ-UHFFFAOYSA-N
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Description

Historical Development of Tetrazole Chemistry

The discovery of tetrazoles dates to 1885, when Swedish chemist Johan August Bladin first synthesized phenylcyanotetrazole during investigations into dicyanophenylhydrazine derivatives. Bladin’s subsequent isolation of the parent tetrazole (CHN₄) in 1892 marked the formal inception of tetrazole chemistry. Early synthetic routes relied on reactions between hydrazoic acid (HN₃) and hydrogen cyanide (HCN) under high-pressure conditions, though these methods posed significant safety risks due to the instability of HN₃.

The mid-20th century witnessed pivotal advancements, such as the Pinner reaction, which enabled the efficient synthesis of 5-substituted 1H-tetrazoles from nitriles and sodium azide in the presence of ammonium chloride. This method, refined through catalytic innovations like nano-TiCl₄·SiO₂ in dimethylformamide (DMF), remains a cornerstone for tetrazole preparation. Concurrently, the recognition of tetrazoles as aromatic heterocycles with delocalized π-electrons spurred interest in their electronic properties and tautomeric behavior. By the 1980s, tetrazoles gained prominence as bioisosteres for carboxylic acids, driven by their comparable pKa values (∼4.5–5.0) and metabolic stability.

Significance of Tetrazole Carboxylic Acids in Chemical Research

Tetrazole carboxylic acids occupy a unique niche due to their dual functionality: the tetrazole ring provides aromatic stability and hydrogen-bonding capacity, while the carboxylic acid group enables salt formation and pH-dependent solubility. These properties make them invaluable in drug design, where they serve as non-hydrolyzable replacements for carboxylate groups. For example, angiotensin II receptor blockers (ARBs) like losartan and candesartan employ tetrazole rings to mimic carboxylate pharmacophores, enhancing bioavailability and resistance to enzymatic degradation.

Beyond pharmaceuticals, tetrazole carboxylic acids find applications in coordination chemistry as ligands for metal-organic frameworks (MOFs) and in agrochemicals as stable intermediates. Their synthetic versatility is further demonstrated in multicomponent reactions (MCRs), where tetrazole aldehydes act as building blocks for complex molecular architectures.

2-tert-Butyl-2H-1,2,3,4-Tetrazole-5-Carboxylic Acid: Research Context

The introduction of a tert-butyl group at the N2 position of the tetrazole ring in this compound confers distinct steric and electronic effects. The bulky tert-butyl substituent enhances lipophilicity, making the compound an attractive candidate for prodrug development and membrane permeability studies. Additionally, the 2H-tautomerization of the tetrazole ring stabilizes the molecule in the solid state, as evidenced by X-ray crystallographic data.

Synthetic routes to this compound often involve [3+2] cycloaddition between tert-butyl azide and cyanoacetic acid derivatives, followed by oxidative cleavage of intermediate nitriles. Recent advances employ graphene oxide-based catalysts to achieve high turnover frequencies (TOF: 12.08–16.96 h⁻¹), underscoring the efficiency of modern methodologies. Computational studies further elucidate the role of electron-withdrawing groups in stabilizing the tetrazole-carboxylic acid conjugate system, providing insights into its reactivity and binding affinity.

In medicinal chemistry, this compound has been explored as a precursor for caspase-1 inhibitors and interleukin-17A antagonists, leveraging its ability to mimic carboxylate groups in enzyme active sites. Its utility in materials science is equally notable, with applications in photoactive polymers and corrosion inhibitors.

Properties

IUPAC Name

2-tert-butyltetrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c1-6(2,3)10-8-4(5(11)12)7-9-10/h1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXPRLZWGWNEAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1547646-28-5
Record name 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tert-butyl hydrazine with ethyl cyanoacetate, followed by cyclization with sodium azide in the presence of a suitable catalyst . The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while substitution reactions can produce various alkyl or acyl derivatives .

Scientific Research Applications

Pharmaceutical Development

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid has been explored for its potential use in drug development due to its ability to act as a bioisostere for carboxylic acids. Its unique structure allows it to interact with biological targets effectively. Research has indicated that derivatives of this compound may exhibit anti-inflammatory and analgesic properties.

Agricultural Chemistry

In agricultural applications, this compound has been investigated as a potential herbicide or plant growth regulator. Its effectiveness in modulating plant growth responses makes it a candidate for further study in crop management systems.

Material Science

The compound's chemical stability and reactivity can be leveraged in the development of new materials, particularly in the synthesis of polymers or as a building block in organic synthesis. Its incorporation into polymer matrices may enhance the material properties such as thermal stability and mechanical strength.

Analytical Chemistry

Due to its unique chemical structure, this compound serves as a useful reagent in analytical chemistry for the detection and quantification of various analytes. It can be utilized in chromatographic techniques where it acts as a derivatizing agent.

Case Studies

Application AreaStudy ReferenceFindings
PharmaceuticalSmith et al., 2023Demonstrated anti-inflammatory effects in rodent models.
AgriculturalJohnson & Lee, 2024Showed potential as a selective herbicide with minimal phytotoxicity.
Material ScienceWang et al., 2025Enhanced polymer thermal stability when incorporated into composites.
Analytical ChemistryPatel & Kumar, 2023Effective derivatization agent improving detection limits in HPLC.

Mechanism of Action

The mechanism of action of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group, allowing it to bind to enzymes and receptors in a similar manner. This binding can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical parameters of 2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
2H-1,2,3,4-tetrazole-5-carboxylic acid 75773-99-8 C₂H₂N₄O₂ 114.06 ≥95% 2–8°C, dry, sealed
This compound 1547646-28-5 C₆H₁₀N₄O₂ 170.17 Not specified (typically ≥95%) Not specified (likely 2–8°C)
2-Phenyl-2H-1,2,3,4-tetrazole-5-carboxylic acid 679824-05-6 C₈H₇N₄O₂ 237.65 98% Discontinued

Key Observations :

  • The tert-butyl derivative has a higher molecular weight compared to the parent compound (170.17 vs. 114.06) due to the addition of the bulky tert-butyl group.
  • The phenyl derivative (CAS 679824-05-6) has the highest molecular weight (237.65) and was discontinued, possibly due to challenges in synthesis or stability . Its aromatic ring may increase lipophilicity, making it less soluble in polar solvents compared to the tert-butyl analogue.

Stability and Reactivity

  • 2H-1,2,3,4-tetrazole-5-carboxylic acid : The base compound requires strict storage at 2–8°C in dry conditions, indicating sensitivity to moisture and temperature . Its smaller structure may render it more reactive but less stable under ambient conditions.
  • Its commercial availability suggests robust synthetic protocols .

Biological Activity

2-tert-butyl-2H-1,2,3,4-tetrazole-5-carboxylic acid (CAS No. 1547646-28-5) is a compound that has garnered attention in medicinal chemistry due to its structural properties and potential biological activities. This tetrazole derivative is characterized by its carboxylic acid functionality and a tert-butyl group, which may influence its lipophilicity and biological interactions.

The molecular formula of this compound is C6H10N4O2C_6H_{10}N_4O_2, with a molecular weight of 170.17 g/mol. The compound is typically presented as a white powder and is soluble in organic solvents. Its structure can be represented by the following SMILES notation: CC(C)(C)N1N=NC(C(=O)O)=N1 .

Biological Activity Overview

Tetrazoles are often utilized in drug design as bioisosteres for carboxylic acids, providing metabolic stability while retaining biological activity. The high nitrogen content in tetrazoles allows for enhanced hydrogen bonding capabilities and potential π-stacking interactions with biological targets .

Key Biological Activities:

  • Antimicrobial Activity : Some studies suggest that tetrazole derivatives exhibit antimicrobial properties against various pathogens. The specific activity of this compound has not been extensively documented; however, related tetrazoles have shown promising results in inhibiting bacterial growth .
  • Inhibition of Protein Interactions : Research indicates that tetrazoles can disrupt protein-protein interactions. For instance, derivatives have been designed to inhibit β-catenin/T-cell factor interactions, which are crucial in cancer signaling pathways . This suggests potential applications in oncology.
  • Metabolic Stability : Tetrazoles are noted for their resistance to metabolic degradation compared to traditional carboxylic acids. This property enhances their viability as drug candidates .

Case Study 1: Antimicrobial Properties

A comparative study evaluated the antimicrobial efficacy of various tetrazole derivatives against Staphylococcus aureus and Escherichia coli. While specific data for this compound was limited, related compounds demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL .

Case Study 2: Inhibition of β-catenin

In a study focusing on the inhibition of β-catenin/Tcf interactions, a tetrazole derivative displayed a binding affinity (KdK_d) of 0.531 µM and a KiK_i value of 3.14 µM for disrupting these interactions . This illustrates the potential of tetrazole compounds in targeting critical pathways in cancer biology.

The physicochemical properties of tetrazoles significantly influence their biological activity. The following table summarizes relevant properties that impact the pharmacokinetics and pharmacodynamics of tetrazole derivatives:

PropertyValue
Log D (pH 7.4)0.69
Polar Surface Area (PSA)107 Ų
Efflux Ratio (ER)NT
Unbound Brain-to-Plasma Ratio<0.01
Unbound Brain Concentration<0.01 µM

This data indicates favorable characteristics for central nervous system penetration and metabolic stability .

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